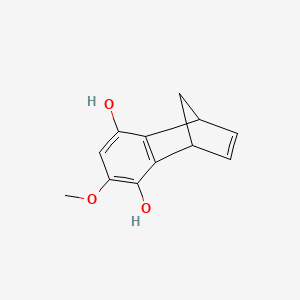










|
REACTION_CXSMILES
|
CO.[CH3:3][O:4][C:5]1[C:6](=[O:17])[CH:7]2[CH:12]([C:13](=[O:15])[CH:14]=1)[CH:11]1[CH2:16][CH:8]2[CH:9]=[CH:10]1.C([O-])([O-])=O.[Na+].[Na+].Cl>C(Cl)(Cl)Cl>[CH3:3][O:4][C:5]1[CH:14]=[C:13]([OH:15])[C:12]2[CH:11]3[CH2:16][CH:8]([CH:9]=[CH:10]3)[C:7]=2[C:6]=1[OH:17] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
1,4,4a,8a-tetrahydro-6-methoxy-1,4-methanonaphthalene-5,8-dione
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C(C2C3C=CC(C2C(C1)=O)C3)=O
|
|
Name
|
|
|
Quantity
|
2.02 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
to stir under N2 for 15 min at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
had been purged with N2 for 5 min
|
|
Duration
|
5 min
|
|
Type
|
CUSTOM
|
|
Details
|
to give a solution
|
|
Type
|
CUSTOM
|
|
Details
|
consumption of the
|
|
Type
|
ADDITION
|
|
Details
|
While still under N2, the reaction was diluted with H2O (20 mL)
|
|
Type
|
ADDITION
|
|
Details
|
careful addition of concd HCl
|
|
Type
|
CUSTOM
|
|
Details
|
The methanol was then removed in vacuo (vacuum relieved with N2)
|
|
Type
|
CUSTOM
|
|
Details
|
to give a light green solution
|
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
|
Type
|
CUSTOM
|
|
Details
|
The crystals were collected
|
|
Type
|
WASH
|
|
Details
|
washed with 10% HCl (4×3 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=2C3C=CC(C2C(=C1)O)C3)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.32 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |